molecular formula C4H10ClNO2S B1306192 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 51642-03-6

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B1306192
CAS RN: 51642-03-6
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 3-aminotetrahydrothiophene-3-carboxylic acids has been achieved through methods like the Strecker synthesis and the Bucherer-Bergs synthesis. These methods have been shown to lead to different stereoisomers of the compound, indicating the possibility of stereoselective synthesis for 3-aminotetrahydrothiophene derivatives . Additionally, the synthesis of optically active cyclic methionine analogues, which are structurally similar to 3-aminotetrahydrothiophene, has been described using the Bucherer-Bergs reaction followed by several purification steps to achieve high diastereomeric excess .

Molecular Structure Analysis

The molecular structure of 3-aminotetrahydrothiophene derivatives has been studied using techniques such as NMR spectroscopy and X-ray crystallography. These studies have determined the configurations of the synthesized stereoisomers and have provided detailed insights into the three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

The chemical reactivity of 3-aminotetrahydrothiophene derivatives has been explored through various reactions. For instance, 3-oxotetrahydrothiophen dioxide, a related compound, can be prepared from 3-aminotetrahydrothiophene dioxide by oxidation and subsequent hydrolysis . This indicates that the aminotetrahydrothiophene derivatives can undergo oxidation and hydrolysis reactions, which could be relevant for the synthesis and modification of 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride are not directly discussed in the provided papers, the properties of similar compounds have been investigated. For example, the phosphorus pentoxide amine hydrochloride reagents have been used in the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides and 3-aminothieno[3,4-d]isothiazole-1,1-dioxides, which suggests that similar reagents might be applicable in the synthesis and study of 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride . The physical properties such as solubility, melting point, and stability of these compounds can be inferred to some extent from their structural analogues.

Scientific Research Applications

It’s important to note that the use of this compound should be conducted by trained individuals in a controlled laboratory environment, as it has associated hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

  • Agrochemicals : This compound can be used as a building block in the synthesis of many agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture. The specific application would depend on the type of agrochemical being synthesized.

  • Materials Science : It can also be used in materials science research . This could involve the development of new materials with desired properties. The specific application would depend on the material being developed and the properties desired.

  • Pharmaceuticals : This compound can be used in the synthesis of pharmaceuticals . This could involve the development of new drugs or the improvement of existing ones. The specific application would depend on the drug being synthesized.

  • Antioxidant Response Element (ARE) Activators : This compound has been studied for its potential use as a non-electrophilic Antioxidant Response Element (ARE) activator . AREs are regulatory elements in the promoter region of genes that are involved in the detoxification and elimination of reactive oxidants. Activating these elements can help protect cells from oxidative stress.

  • Chemical Synthesis : As a chemical reagent, this compound can be used in a variety of chemical synthesis processes . The specific application would depend on the reaction being carried out and the desired product.

  • Chromatography : This compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures . The specific application would depend on the type of chromatography being used and the mixture being separated.

Safety And Hazards

Safety information for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride indicates that it should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQMSFXPSKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383576
Record name 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

CAS RN

51642-03-6
Record name 51642-03-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
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Citations

For This Compound
1
Citations
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org

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